N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-({[2,3'-Bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based compound featuring a 3-(4-fluorophenyl) substituent, a 1-methyl group, and a carboxamide moiety linked to a [2,3'-bifuran]-5-ylmethyl group. Pyrazole derivatives are widely studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and receptor-modulating activities .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-24-18(10-17(23-24)13-2-4-15(21)5-3-13)20(25)22-11-16-6-7-19(27-16)14-8-9-26-12-14/h2-10,12H,11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGUFGYJAPMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(O3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₇H₁₅F₂N₃O₂
- Molecular Weight : 319.33 g/mol
The presence of the bifuran moiety and the pyrazole ring contributes to its biological properties, allowing for interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active sites of enzymes. This dual interaction enhances binding affinity and specificity, which is crucial for modulating biological pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines:
The compound's mechanism involves the induction of apoptosis through caspase activation pathways, leading to reduced cell viability in treated cell lines.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown potential antimicrobial activity. Pyrazole derivatives are known for their antibacterial and antifungal properties, making them candidates for further development in treating infections. Specific studies have highlighted their effectiveness against various pathogens, although detailed quantitative data on this compound remains limited.
Other Biological Activities
This compound also demonstrates:
- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines.
- Antioxidant properties : Scavenging free radicals and reducing oxidative stress.
- Neuroprotective effects : Modulation of neurotransmitter systems relevant to neurodegenerative diseases.
Case Studies and Research Findings
A study conducted by Abdel-Maksoud et al. demonstrated that pyrazole derivatives could act on multiple biological targets, indicating a broad spectrum of activity including anticancer and antimicrobial effects . Another research highlighted the potential use of pyrazole compounds as selective imaging agents due to their favorable interaction with biological macromolecules .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below compares key structural and functional attributes of the target compound with analogs from recent literature:
Pharmacological and Physicochemical Properties
- Target Compound : The bifuran-methyl group likely improves π-π stacking with aromatic residues in target proteins. The 1-methyl group may reduce metabolic oxidation compared to bulkier substituents.
- Analog 1 : The sulfonamide group increases solubility in polar solvents but may reduce blood-brain barrier permeability .
- Analog 4 : The carbothioamide group enhances lipophilicity and resistance to enzymatic hydrolysis, though it may reduce hydrogen-bonding capacity .
Research Findings and Implications
- Structural Confirmation : X-ray crystallography (e.g., ) validates the planar pyrazole core and substituent orientations in analogs .
- Bioactivity Trends: Sulfonamide and carbothioamide derivatives (e.g., Analog 1 and 4) show notable antibacterial and antimycobacterial activities, suggesting the target compound may share similar applications .
Q & A
Q. What are the optimal synthetic routes for N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or diketones. The bifuran-methyl moiety can be introduced via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl-furan linkages). Key steps include:
- Use of K₂CO₃ in DMF for alkylation reactions to attach the bifuran-methyl group to the pyrazole nitrogen .
- Purification via column chromatography and crystallization to isolate intermediates .
Reaction progress is monitored using TLC and confirmed via NMR (¹H/¹³C) and LC-MS .
Q. How can the compound’s structural integrity and purity be validated?
- Methodological Answer :
- X-ray crystallography provides definitive proof of molecular geometry and stereochemistry, as demonstrated in studies of analogous pyrazole-carboxamides .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies functional groups, with fluorine NMR being critical for confirming the 4-fluorophenyl substitution .
- HPLC with UV/Vis or MS detection ensures >95% purity, particularly for biological assays .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7), comparing IC₅₀ values to reference compounds like doxorubicin .
- Anti-inflammatory potential : Measure COX-2 inhibition via ELISA or fluorometric kits, referencing celecoxib as a control .
- Antimicrobial screening : Conduct broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Modify the bifuran-methyl group (e.g., replacing with thiophene or pyridine rings) to assess electronic and steric effects on target binding .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions, such as hydrogen bonding with the carboxamide group or π-π stacking with the fluorophenyl ring .
- In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of derivatives in rodent models .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to proposed targets (e.g., factor Xa, COX-2) .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to distinguish on-target from off-target effects .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide to simulate binding to crystallographic structures of targets (e.g., factor Xa PDB: 2BOH) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes and identify key residues (e.g., Tyr228 in factor Xa) .
- ADMET prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions to prioritize derivatives .
Q. What methodologies assess the compound’s pharmacokinetic and safety profiles?
- Methodological Answer :
- Plasma stability : Incubate the compound in human plasma at 37°C and quantify degradation via LC-MS over 24 hours .
- CYP inhibition screening : Use fluorogenic substrates in microsomal assays to evaluate inhibition of CYP3A4/2D6, critical for drug-drug interaction risk .
- Acute toxicity : Conduct OECD Guideline 423 studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
